Cas no 20320-46-1 (2-(4-methylpiperazine-1-carbonyl)benzoic acid)
2-(4-methylpiperazine-1-carbonyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,2-[(4-methyl-1-piperazinyl)carbonyl]-
- 2-(4-Methylpiperazine-1-carbonyl)benzoic acid
- 2-(4-Methyl-piperazine-1-carbonyl)-benzoic acid
- DTXSID20306298
- AQ-360/41615677
- 2-[(4-methylpiperazin-1-yl)carbonyl]benzoic acid
- HMS1671D01
- SDCCGMLS-0064667.P002
- Oprea1_837531
- AKOS000128843
- NSC-175229
- SB75003
- NSC 175229
- Z57711051
- SDCCGMLS-0064667.P001
- EN300-54152
- SCHEMBL11887769
- Oprea1_349790
- 2-[(4-methyl-1-piperazinyl)carbonyl]benzoicacid
- CS-0251260
- NSC175229
- 2-[(4-methylpiperazin-1-yl)carbonyl]benzoic acid, AldrichCPR
- 20320-46-1
- F1929-0761
- G33981
- STK372075
- 2-(4-methylpiperazine-1-carbonyl)benzoic acid
-
- MDL: MFCD00033753
- Inchi: 1S/C13H16N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-5H,6-9H2,1H3,(H,17,18)
- InChI Key: ZAFOSGZICIJIGO-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1C(=O)O)N1CCN(C)CC1
Computed Properties
- Exact Mass: 248.11618
- Monoisotopic Mass: 248.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.4
- Topological Polar Surface Area: 60.8Ų
Experimental Properties
- PSA: 60.85
2-(4-methylpiperazine-1-carbonyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS011404-100MG |
2-[(4-methylpiperazin-1-yl)carbonyl]benzoic acid |
20320-46-1 | 100mg |
¥2797.55 | 2023-11-13 | ||
| Matrix Scientific | 135328-1g |
2-(4-Methylpiperazine-1-carbonyl)benzoic acid, 95%+ |
20320-46-1 | 95% | 1g |
$195.00 | 2023-09-10 | |
| Matrix Scientific | 135328-2.500g |
2-(4-Methylpiperazine-1-carbonyl)benzoic acid, 95%+ |
20320-46-1 | 95% | 2.500g |
$420.00 | 2023-09-10 | |
| Matrix Scientific | 135328-5g |
2-(4-Methylpiperazine-1-carbonyl)benzoic acid, 95%+ |
20320-46-1 | 95% | 5g |
$636.00 | 2023-09-10 | |
| TRC | M726233-100mg |
2-(4-Methylpiperazine-1-Carbonyl)Benzoic Acid |
20320-46-1 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M726233-500mg |
2-(4-Methylpiperazine-1-Carbonyl)Benzoic Acid |
20320-46-1 | 500mg |
$ 185.00 | 2022-06-03 | ||
| TRC | M726233-1g |
2-(4-Methylpiperazine-1-Carbonyl)Benzoic Acid |
20320-46-1 | 1g |
$ 275.00 | 2022-06-03 | ||
| Enamine | EN300-54152-0.05g |
2-(4-methylpiperazine-1-carbonyl)benzoic acid |
20320-46-1 | 95% | 0.05g |
$64.0 | 2023-04-30 | |
| Enamine | EN300-54152-0.1g |
2-(4-methylpiperazine-1-carbonyl)benzoic acid |
20320-46-1 | 95% | 0.1g |
$66.0 | 2023-04-30 | |
| Enamine | EN300-54152-0.25g |
2-(4-methylpiperazine-1-carbonyl)benzoic acid |
20320-46-1 | 95% | 0.25g |
$92.0 | 2023-04-30 |
2-(4-methylpiperazine-1-carbonyl)benzoic acid Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 2-(4-methylpiperazine-1-carbonyl)benzoic acid
Research Briefing on 2-(4-methylpiperazine-1-carbonyl)benzoic acid (CAS: 20320-46-1) in Chemical Biology and Pharmaceutical Applications
2-(4-methylpiperazine-1-carbonyl)benzoic acid (CAS: 20320-46-1) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic carboxylic acid derivative, featuring a 4-methylpiperazine moiety, demonstrates versatile pharmacological properties that make it valuable for drug discovery and development. Recent studies have focused on its potential as a building block for novel therapeutic agents, particularly in the areas of kinase inhibition and targeted protein degradation.
Structural analysis reveals that the 4-methylpiperazine group contributes to enhanced solubility and bioavailability compared to simpler benzoic acid derivatives. The carbonyl bridge between the piperazine and benzoic acid moieties provides structural rigidity while maintaining sufficient flexibility for optimal target binding. This unique combination of features has led to its incorporation in several drug discovery programs targeting G protein-coupled receptors (GPCRs) and epigenetic regulators.
Recent synthetic chemistry advancements have improved the production efficiency of 2-(4-methylpiperazine-1-carbonyl)benzoic acid, with new catalytic methods achieving yields exceeding 85% while maintaining high purity (>98%). These developments have facilitated its broader application in medicinal chemistry, particularly as a key intermediate in the synthesis of potential anticancer and anti-inflammatory agents. The compound's ability to serve as both a hydrogen bond donor and acceptor makes it particularly valuable for structure-activity relationship studies.
In pharmacological research, derivatives of 2-(4-methylpiperazine-1-carbonyl)benzoic acid have shown promising activity against various kinase targets, including PI3K and CDK family members. A 2023 study demonstrated that optimized derivatives exhibited IC50 values in the low nanomolar range against PI3Kγ, with excellent selectivity profiles. The compound's modular structure allows for straightforward derivatization at both the benzoic acid and piperazine positions, enabling rapid exploration of structure-activity relationships.
Emerging applications in targeted protein degradation (PROTACs) have further increased interest in this compound class. The 4-methylpiperazine moiety appears to enhance cellular permeability and lysosomal escape properties, critical factors for effective protein degradation. Recent preclinical studies have shown that PROTAC molecules incorporating this scaffold achieve >90% target protein degradation at sub-micromolar concentrations in various cancer cell lines.
Safety and toxicology studies indicate that 2-(4-methylpiperazine-1-carbonyl)benzoic acid itself exhibits favorable pharmacokinetic properties with low cytotoxicity (CC50 > 100 μM in most cell lines). However, researchers note that specific derivatives may require individual safety profiling, as biological activity can vary significantly with structural modifications. Current research efforts are focused on optimizing the balance between potency, selectivity, and drug-like properties for clinical translation.
The compound's commercial availability from multiple specialty chemical suppliers (typically at 95-98% purity) has accelerated its adoption in drug discovery programs. Current pricing remains stable in the range of $150-250 per gram at research quantities, reflecting both established synthetic routes and growing demand. Several pharmaceutical companies have included this scaffold in their proprietary compound libraries for high-throughput screening campaigns.
Future research directions are expected to explore the compound's potential in novel drug delivery systems, particularly for central nervous system targets where the 4-methylpiperazine moiety may enhance blood-brain barrier penetration. Additional investigations into its metal-chelating properties could open applications in diagnostic imaging or metalloenzyme inhibition. The continued evolution of this chemical scaffold demonstrates how strategic modification of simple aromatic acids can yield compounds with diverse and valuable pharmacological properties.
20320-46-1 (2-(4-methylpiperazine-1-carbonyl)benzoic acid) Related Products
- 53663-18-6(2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid)
- 691394-20-4(4-(piperazine-1-carbonyl)-benzoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)